REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:8].[Na].Cl[CH2:11][C:12]1[CH:20]=[C:18]([CH3:19])[CH:17]=[C:15]([CH3:16])[C:13]=1[CH3:14]>C(O)C>[CH3:11][C:12]1[CH:20]=[C:18]([CH3:19])[CH:17]=[C:15]([CH3:16])[C:13]=1[CH2:14][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:8] |^1:8|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
SC1=[N+](C=CC=C1)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C)C(C)=CC(C)=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with 150 ml of boiling chloroform
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation and trituration of the residue with a few drops of acetone
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)CSC1=[N+](C=CC=C1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |